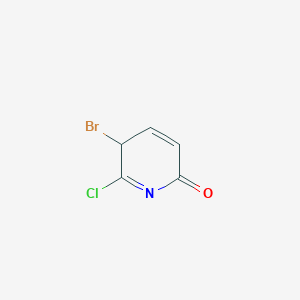
3-bromo-2-chloro-3H-pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-3H-pyridin-6-one is a heterocyclic compound with the molecular formula C5H3BrClN It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine and bromine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-2-chloro-3H-pyridin-6-one can be synthesized through several methods. One common approach involves the halogenation of 3-hydroxy-2-pyridone. The reaction typically uses bromine and chlorine as halogenating agents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloro-3H-pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-3H-pyridin-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-bromo-2-chloro-3H-pyridin-6-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopyridine: Similar in structure but lacks the chlorine atom.
3-Bromo-2-hydroxypyridine: Contains a hydroxyl group instead of a chlorine atom.
3-Bromo-2-chloro-6-methylpyridine: Has a methyl group at position 6 instead of a hydrogen atom .
Uniqueness
3-Bromo-2-chloro-3H-pyridin-6-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C5H3BrClNO |
|---|---|
Peso molecular |
208.44 g/mol |
Nombre IUPAC |
3-bromo-2-chloro-3H-pyridin-6-one |
InChI |
InChI=1S/C5H3BrClNO/c6-3-1-2-4(9)8-5(3)7/h1-3H |
Clave InChI |
ADABYTAXMMOING-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N=C(C1Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















